molecular formula C13H25NO B1361052 Dodecyl isocyanate CAS No. 4202-38-4

Dodecyl isocyanate

Cat. No.: B1361052
CAS No.: 4202-38-4
M. Wt: 211.34 g/mol
InChI Key: YIDSTEJLDQMWBR-UHFFFAOYSA-N
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Description

Dodecyl isocyanate is an organic compound with the linear formula CH3(CH2)11NCO . It is used in the synthesis of carbodiimides from phosphinimines in preparing AZT analogues .


Synthesis Analysis

Alkyl isocyanates, such as this compound, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .


Molecular Structure Analysis

The molecular formula of this compound is C13H25NO . The InChI string is InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 and the Canonical SMILES string is CCCCCCCCCCCCN=C=O .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 211.34 g/mol , a density of 0.877 g/mL at 25 °C , and a boiling point of 157-161 °C/21 mmHg . The refractive index n20/D is 1.441 (lit.) .

Scientific Research Applications

1. Surface Modification of Polymers

Dodecyl isocyanate has been used in a one-step procedure to generate ordered, crystalline methylene chains on polymeric surfaces. This process is significant for developing self-assembled monolayers (SAMs) on biomedical polymers, enhancing biological interactions. The modified surfaces can be further functionalized with biomolecules or antibodies, making them useful in biosensors and biomaterials (Kwok et al., 2000).

2. Synthesis of Nonionic Surfactants

Research shows that this compound is crucial in synthesizing nonionic surfactants, which have applications in reducing the corrosion of metals in acidic environments. These surfactants have demonstrated significant inhibition effects on carbon steel in hydrochloric acid, suggesting potential applications in industrial corrosion protection (Hegazy et al., 2012).

3. Analytical and Environmental Chemistry

This compound derivatives have been used in analytical chemistry for the separation and quantification of specific compounds. For example, their use in LC–MS/MS analyses allows for the detection of various ethoxylated alcohols and alcohols in environmental samples, demonstrating their utility in environmental monitoring and analysis (Zembrzuska, 2017).

4. Development of High-Performance Adhesives

Research indicates that this compound plays a role in enhancing the mechanical performance of polyvinyl acetate-based adhesives. When combined with sodium dodecyl sulfate, it significantly improves the tensile strength, stiffness, and water resistance of the adhesive, highlighting its potential in industrial applications (Zhang et al., 2020).

5. Medicinal Chemistry

This compound has been utilized in the synthesis of various chemical compounds with potential medicinal applications. For example, its reaction with other chemicals has led to the development of compounds that exhibit inhibitory effects on enzymes like acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Pflégr et al., 2022)

Safety and Hazards

Dodecyl isocyanate is considered hazardous. It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

Dodecyl isocyanate is a type of isocyanate, a class of compounds known for their reactivity with various biological targets . The primary targets of this compound are hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules or as intermediates in metabolic pathways.

Mode of Action

The interaction of this compound with its targets involves the formation of carbamates and ureas . This process can proceed via three fundamental mechanisms depending on the acidity and nucleophilicity of the target compound and the basicity of the catalyst . For example, less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .

Biochemical Pathways

The reaction of this compound with its targets affects various biochemical pathways. The formation of carbamates and ureas can influence the structure and function of proteins, potentially altering their activity and the pathways they are involved in . .

Pharmacokinetics

Its lipophilic nature (indicated by its low density ) suggests that it may distribute widely in the body, particularly in fatty tissues. The impact of these properties on the bioavailability of this compound would depend on various factors, including the route of administration and the presence of other compounds in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by its reactivity with its targets. The formation of carbamates and ureas can modify the structure of proteins, potentially altering their function . This could lead to changes in cellular processes and responses.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the reactivity of this compound and its interaction with its targets . Additionally, factors such as temperature and pH can influence the rate and extent of the reactions involving this compound . Therefore, the biological environment in which this compound is present can significantly impact its action.

Biochemical Analysis

Biochemical Properties

Dodecyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of stable urea linkages . This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. Additionally, this compound can interact with thiol groups in cysteine residues, forming thiocarbamate derivatives, which can further influence protein function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins . This can result in changes in gene expression patterns and metabolic fluxes within the cell. Additionally, this compound can induce oxidative stress by reacting with cellular antioxidants, thereby affecting cellular redox balance and potentially leading to cell damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The isocyanate group of this compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of proteases by modifying their active site residues, thereby preventing substrate binding and catalysis . Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and heat . This degradation can lead to the formation of secondary products that may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular metabolism and gene expression, potentially leading to chronic cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can cause mild biochemical changes without significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These toxic effects are likely due to the covalent modification of critical biomolecules and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules . These metabolic reactions can affect metabolic fluxes and alter the levels of key metabolites within the cell. Additionally, this compound can influence lipid metabolism by modifying enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the endoplasmic reticulum and Golgi apparatus, where it can modify proteins involved in protein folding and trafficking . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-isocyanatododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDSTEJLDQMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063351
Record name Dodecane, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4202-38-4
Record name Dodecyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4202-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1-isocyanato-
Source EPA Chemicals under the TSCA
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Record name Dodecane, 1-isocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Dodecyl isocyanate in materials science?

A1: this compound is mainly used as a modifying agent for polymers, particularly wool fibers [, ]. The compound reacts with the hydroxyl groups on the surface of materials like poly(2-hydroxyethyl methacrylate) (pHEMA) []. This reaction forms urethane linkages, creating an ordered, crystalline layer of methylene chains []. This surface modification can alter the material's properties, such as hydrophobicity and biocompatibility.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound possesses a highly reactive isocyanate group (-N=C=O) that readily reacts with nucleophiles like hydroxyl groups [, ]. The long alkyl chain (C12H25) contributes to its hydrophobic nature []. This hydrophobicity influences its interaction with various solvents and its application in modifying surface properties. For instance, it allows for the creation of self-assembled monolayers (SAMs) on polymer surfaces [].

Q3: How does this compound contribute to the synthesis of cationic surfactants?

A3: this compound serves as a key intermediate in synthesizing cationic surfactant intermediates like 3-(dimethylamino)propane-1,2-di-dodecylcarbamate []. It reacts with 1-dimethylamino-2,3-propanediol in the presence of a catalyst, forming the desired carbamate derivative. These cationic surfactants have potential applications in various fields due to their unique amphiphilic properties.

Q4: How does the reaction of this compound with wool fibers affect the fiber properties?

A5: When wool fibers react with this compound, several physical changes occur []. The moisture content decreases, and the tensile strength drops while elongation at break increases []. These changes are attributed to the modification of the wool's structure by the incorporated this compound. This modification is evident in the FTIR spectra, showing changes in the amide and CO stretching regions, indicating the formation of new chemical bonds [].

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